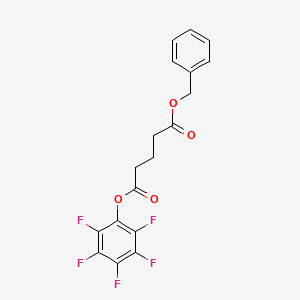

Benzyl pentafluorophenyl pentanedioate

Description

Benzyl pentafluorophenyl pentanedioate is a fluorinated ester compound characterized by a pentanedioate backbone substituted with a benzyl group and a pentafluorophenyl (PFP) moiety. The PFP group, derived from hexafluorobenzene via nucleophilic substitution reactions, introduces strong electron-withdrawing properties due to the five fluorine atoms, enhancing the compound’s reactivity in esterification and amide coupling reactions . This compound is synthesized through catalytic hydrogenation to remove protecting groups (e.g., benzyl) and subsequent activation of the ester via PFP, enabling efficient coupling with amines or alcohols . Its applications span synthetic chemistry, particularly in the preparation of self-assembling glycolipids and nanostructured materials, where fluorinated esters act as key intermediates for tuning molecular interactions .

Properties

CAS No. |

138516-81-1 |

|---|---|

Molecular Formula |

C18H13F5O4 |

Molecular Weight |

388.3 g/mol |

IUPAC Name |

1-O-benzyl 5-O-(2,3,4,5,6-pentafluorophenyl) pentanedioate |

InChI |

InChI=1S/C18H13F5O4/c19-13-14(20)16(22)18(17(23)15(13)21)27-12(25)8-4-7-11(24)26-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

InChI Key |

APXCBDCFOMUBQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl pentafluorophenyl pentanedioate typically involves esterification reactions. One common method is the reaction between benzyl alcohol and pentafluorophenyl pentanedioate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pentafluorophenyl group, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted pentafluorophenyl derivatives.

Scientific Research Applications

Benzyl pentafluorophenyl pentanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl pentafluorophenyl pentanedioate involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in further chemical reactions. The pentafluorophenyl group enhances the compound’s reactivity due to its electron-withdrawing nature, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares benzyl pentafluorophenyl pentanedioate with analogous esters, highlighting substituent effects on reactivity and physical properties:

Key Observations :

- Electron-Withdrawing Effects : The PFP group in this compound increases electrophilicity, making it 10–20× more reactive in nucleophilic acyl substitutions than phenyl benzoate .

- Steric and Solubility Profiles : Branched esters (e.g., isopropyl benzoate) exhibit reduced reactivity due to steric hindrance, whereas unsaturated analogs (e.g., cis-3-hexenyl benzoate) leverage allylic positions for enhanced reactivity.

- Self-Assembly: Unlike non-fluorinated esters, this compound participates in carbohydrate-carbohydrate interactions, enabling the formation of micelles or ribbons in aqueous systems .

Stability and Environmental Behavior

- Hydrolytic Stability : Fluorinated esters exhibit greater resistance to hydrolysis than aliphatic esters (e.g., methyl benzoate) due to reduced electron density at the carbonyl carbon .

- Thermal Degradation : this compound decomposes at ~250°C, comparable to phenyl benzoate but lower than aromatic esters with bulky substituents .

Self-Assembling Materials

This compound-derived glycolipids form ribbon-like structures in aqueous solutions, whereas non-fluorinated analogs (e.g., galactose-based esters) lack this directional assembly due to weaker dipole interactions . Mixtures of fluorinated epimers (50:50 α/β) spontaneously reorganize into micelles, a property exploited in drug delivery systems .

Catalytic and Industrial Relevance

- The compound’s high reactivity enables its use in flow chemistry for rapid peptide synthesis, outperforming traditional esters like methyl benzoate, which require prolonged reaction times .

- In contrast to benzylfuranylfentanyl (a benzyl-containing opioid), this compound lacks psychoactivity but shares synthetic utility in coupling reactions, as evidenced by GC-MS characterization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.